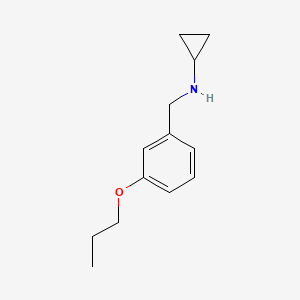

N-(3-propoxybenzyl)cyclopropanamine

Description

Overview of Cyclopropanamine Chemistry in Contemporary Organic Synthesis

Cyclopropanamine, also known as cyclopropylamine (B47189), is a foundational building block in modern organic synthesis, prized for the unique chemical reactivity conferred by its structure. Structurally, it consists of a highly strained three-membered cyclopropane (B1198618) ring bonded to an amino group. The bond angles within the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This inherent ring strain, combined with the nucleophilic character of the amine group, makes cyclopropanamine a versatile and reactive intermediate.

The utility of the cyclopropanamine scaffold is widespread, with significant applications in several key areas:

Pharmaceuticals: The cyclopropylamine moiety is a key pharmacophore in numerous therapeutic agents. It is integral to the design of drugs such as monoamine oxidase inhibitors (MAOIs), which are used to treat depression, as well as various antiviral and anticancer compounds. More recently, functionalized cyclopropanamine derivatives have been investigated as potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which is a target in the treatment of cancers and neurological conditions like schizophrenia and Alzheimer's disease. acs.org

Agrochemicals: In the agricultural sector, cyclopropanamine derivatives are used to synthesize a range of herbicides, fungicides, and insecticides. Their chemical reactivity allows for the creation of stable and biologically active compounds that aid in crop protection.

Material Science: The rigidity and strain of the cyclopropane ring can be imparted to larger molecules, making cyclopropanamine a useful component in the synthesis of specialty polymers and advanced materials with unique mechanical and thermal properties.

The reactivity of cyclopropanamine is dominated by the nucleophilicity of the nitrogen atom. atamanchemicals.com It readily participates in substitution and addition reactions, reacting with electrophiles like carboxylic acid halides to form amides or with aldehydes and ketones via reductive amination to yield secondary and tertiary amines. atamanchemicals.com This predictable reactivity makes it an indispensable tool for chemists seeking to introduce the compact and conformationally constrained cyclopropyl (B3062369) group into larger, more complex molecules. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₇N | atamanchemicals.comnih.gov |

| Molecular Weight | 57.09 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 49-50 °C | atamanchemicals.comsigmaaldrich.com |

| Density | 0.824 g/mL at 25 °C | sigmaaldrich.com |

| IUPAC Name | cyclopropanamine | nih.gov |

Rationale for Comprehensive Investigation of N-(3-propoxybenzyl)cyclopropanamine Chemical Properties and Reactivity

The scientific motivation for a thorough investigation into the chemical properties and reactivity of this compound is built upon the established significance of its structural components in medicinal chemistry and drug discovery. mdpi.comresearchgate.net The molecule represents a logical combination of a proven pharmacophore (cyclopropanamine) with a versatile modulating group (3-propoxybenzyl).

The rationale can be broken down into several key points:

The Cyclopropanamine Core: As a "privileged scaffold," the cyclopropane ring offers unique conformational rigidity. nih.gov When incorporated into drug candidates, this feature can reduce the entropic penalty of binding to a biological target, potentially increasing affinity and selectivity. Its small size and metabolic stability are also desirable properties.

The 3-Propoxy Substituent: The choice of a propoxy group at the meta- (3-) position of the benzyl (B1604629) ring is a deliberate design element intended to modulate the molecule's physicochemical properties. The propoxy group significantly increases lipophilicity (fat solubility) compared to an unsubstituted benzyl group. This property is critical as it influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which determines how the compound behaves in a biological system. The meta-positioning of this group also influences the electronic distribution within the aromatic ring, which can affect receptor binding interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | Calculated |

| Molecular Weight | 205.30 g/mol | Calculated |

| IUPAC Name | This compound | Inferred |

| Compound Class | Secondary Amine | Inferred |

| Key Structural Features | Cyclopropane ring, Benzyl group, Propoxy ether | Inferred |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-propoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-8-15-13-5-3-4-11(9-13)10-14-12-6-7-12/h3-5,9,12,14H,2,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZUMNHWYAODFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Propoxybenzyl Cyclopropanamine and Its Chemical Congeners

Historical Perspectives on Cyclopropanamine Synthesis Relevant to N-(3-propoxybenzyl)cyclopropanamine

The synthesis of the cyclopropylamine (B47189) core has a rich history, with early methods often relying on multi-step sequences. One classical approach involved the Hofmann rearrangement of cyclopropanecarboxamide. google.com This reaction, while effective, utilizes harsh reagents and can have limitations in terms of substrate scope and functional group tolerance. Another historical route proceeded via the Curtius rearrangement of a cyclopropanecarbonyl azide. google.com Similar to the Hofmann rearrangement, this method involves potentially hazardous intermediates.

Later developments saw the rise of methods starting from more readily available precursors. For instance, the conversion of γ-butyrolactone to cyclopropylamine was achieved by cleavage in the presence of zinc chloride at elevated temperatures. google.com Additionally, the reaction of cyclopropyl (B3062369) halides with ammonia (B1221849) or amines provided a more direct, albeit sometimes low-yielding, route to cyclopropylamines. longdom.org These foundational methods, while not always the most efficient by modern standards, laid the groundwork for the development of more sophisticated and versatile synthetic strategies.

Contemporary Approaches for this compound Core Structure Construction

Modern synthetic chemistry offers a diverse toolkit for the construction of the this compound scaffold, allowing for greater efficiency, stereocontrol, and functional group compatibility. These approaches can be broadly categorized into methods for constructing the cyclopropane (B1198618) ring and strategies for introducing the N-(3-propoxybenzyl) group.

Cyclopropanation Strategies in this compound Synthesis

The formation of the three-membered cyclopropane ring is a critical step in the synthesis of this compound. Several powerful cyclopropanation reactions have been developed and refined over the years. rsc.org

A cornerstone of cyclopropane synthesis is the Simmons-Smith reaction , which involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.orgwikipedia.orgtcichemicals.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org Modifications to the original conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), have been shown to improve reactivity. wikipedia.org The Simmons-Smith reaction is valued for its functional group tolerance and its ability to cyclopropanate a wide range of alkenes, from simple to highly functionalized ones. tcichemicals.com

The Johnson-Corey-Chaykovsky reaction provides another powerful method for cyclopropanation, particularly for α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgnrochemistry.comadichemistry.com This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, which adds to the enone in a 1,4-conjugate addition followed by intramolecular ring closure to form the cyclopropane. organic-chemistry.org This method is diastereoselective, often favoring the formation of the trans-cyclopropane. wikipedia.orgadichemistry.com

Metal-catalyzed cyclopropanation reactions, often employing diazo compounds as carbene precursors, have emerged as highly versatile and enantioselective methods. organic-chemistry.org Catalysts based on copper, rhodium, and other transition metals can effectively catalyze the transfer of a carbene to an alkene to form a cyclopropane. These methods offer a high degree of control over the stereochemistry of the product, which is crucial for the synthesis of chiral molecules like this compound.

A comparison of these key olefin-based cyclopropanation methods is presented in the table below:

| Reaction | Reagent(s) | Substrate | Key Features |

| Simmons-Smith | Diiodomethane, Zn-Cu couple (or Et₂Zn) | Alkene | Stereospecific, good functional group tolerance. organic-chemistry.orgwikipedia.orgtcichemicals.com |

| Corey-Chaykovsky | Sulfur ylide (e.g., dimethyloxosulfonium methylide) | α,β-Unsaturated carbonyls, imines | Diastereoselective (favors trans), forms cyclopropanes from enones. wikipedia.orgorganic-chemistry.orgadichemistry.com |

| Metal-Catalyzed | Diazo compounds, transition metal catalyst (e.g., Cu, Rh) | Alkene | High efficiency, tunable reactivity, potential for high enantioselectivity. organic-chemistry.org |

The Michael-Induced Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of cyclopropanes. rsc.orgumn.edursc.orgresearchgate.net This method involves the conjugate addition of a nucleophile to an activated alkene (a Michael acceptor) that also contains a leaving group. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org A wide variety of nucleophiles and Michael acceptors can be employed, making this a versatile approach. The stereoselectivity of the MIRC reaction can be controlled through the use of chiral substrates, nucleophiles, or catalysts. rsc.orgumn.edu

In recent years, photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including cyclopropanation. rsc.orgrsc.orgchemistryviews.orgresearchgate.netresearchgate.net These methods often involve the generation of radical intermediates under visible light irradiation, which can then participate in cyclization reactions. For instance, the intramolecular radical addition of α-halo esters to alkenes, followed by cyclization, can be achieved under photoredox conditions. rsc.org This approach offers the advantage of using readily available starting materials and proceeding under mild reaction conditions.

Strategies for Constructing the N-(3-propoxybenzyl) Moiety and its Linkage

Once the cyclopropylamine core is synthesized, the final step is the introduction of the N-(3-propoxybenzyl) group. A common and highly effective method for this transformation is reductive amination . youtube.comnih.govyoutube.comyoutube.com This one-pot procedure involves the reaction of cyclopropylamine with 3-propoxybenzaldehyde (B1271455) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. youtube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their selectivity for reducing imines in the presence of aldehydes. youtube.com

The synthesis of the 3-propoxybenzaldehyde precursor can be achieved through a straightforward Williamson ether synthesis, by reacting 3-hydroxybenzaldehyde (B18108) with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and ability to form carbon-nitrogen bonds under relatively mild conditions. ontosight.aiwikipedia.org This method is frequently preferred over alternatives like SN2 alkylation of amines with alkyl halides because it avoids common issues such as over-alkylation and the use of potentially genotoxic reagents. acsgcipr.orgstackexchange.com The process involves the reaction of a carbonyl compound, in this case, 3-propoxybenzaldehyde, with an amine, cyclopropanamine. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the target secondary amine, this compound, without being isolated. wikipedia.orglibretexts.org

Scheme 1: Reductive Amination Synthesis of this compound

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. masterorganicchemistry.com The choice of reagent can be critical for the success of the reaction, especially when sensitive functional groups are present.

Amidation and Sulfonamidation Coupling Reactions

An alternative strategy to form the this compound scaffold involves a two-step sequence: formation of an amide or sulfonamide followed by reduction. This pathway offers a robust method for creating the crucial benzyl-amine bond.

In the amidation approach, cyclopropanamine is first acylated with a derivative of 3-propoxybenzoic acid, such as 3-propoxybenzoyl chloride, to form the corresponding amide, N-cyclopropyl-3-propoxybenzamide. This stable intermediate is then reduced to the target secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this amide reduction. libretexts.org A Chinese patent describes a similar reduction of various amides to amines using a low-valent titanium reagent prepared from titanium tetrachloride and magnesium powder, highlighting the method's wide applicability and mild conditions. google.com

Scheme 2: Synthesis via Amidation and Reduction

(Image depicting the two-step synthesis involving formation of N-cyclopropyl-3-propoxybenzamide followed by its reduction to this compound)

(Image depicting the two-step synthesis involving formation of N-cyclopropyl-3-propoxybenzamide followed by its reduction to this compound)

A parallel sulfonamidation pathway can also be envisioned. Here, cyclopropanamine would be reacted with 3-propoxybenzenesulfonyl chloride to yield N-cyclopropyl-3-propoxybenzenesulfonamide. Subsequent cleavage and reduction of the sulfonamide group, while chemically more challenging than amide reduction, would provide the final product.

These multi-step methods, while less direct than reductive amination, can be advantageous in complex syntheses where the intermediate amide or sulfonamide is a useful precursor for other analogs or when direct reductive amination proves inefficient.

Stereoselective and Enantioselective Synthesis of this compound Frameworks

The creation of chiral molecules with high stereochemical purity is a primary goal in pharmaceutical synthesis, as the three-dimensional arrangement of atoms significantly influences biological activity. ontosight.ai For a molecule like this compound, chirality can be introduced at the cyclopropane ring or, if other chiral centers were present, at the benzylic position. The focus here is on the synthesis of chiral cyclopropylamines.

Significant progress has been made in the asymmetric synthesis of cyclopropane derivatives. acs.orgelsevierpure.com Methods for producing enantiomerically enriched cyclopropylamines often rely on several key strategies:

Asymmetric Cyclopropanation: Catalytic asymmetric cyclopropanation of alkenes using chiral catalysts is a powerful method to set the stereochemistry of the three-membered ring directly. chemrxiv.org

Resolution of Racemic Mixtures: Classical resolution techniques can be used to separate enantiomers from a racemic mixture of cyclopropylamine or a suitable precursor.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a reaction, such as cyclopropanation, and is then cleaved to yield the chiral product. rsc.org

Enzymatic Reactions: Biocatalysis offers a green and highly selective route to chiral amines. wikipedia.orgacsgcipr.org Reductive aminases (RedAms), for example, can catalyze the stereoselective amination of ketones to produce chiral amines with high enantiomeric excess. nih.gov Engineering these enzymes through rational design can further enhance their selectivity for specific substrates. nih.gov

For the specific synthesis of an enantiomerically pure this compound, one could start with a chiral cyclopropylamine, which is commercially available or can be synthesized through established methods. rsc.org The subsequent reaction with 3-propoxybenzaldehyde via reductive amination would then proceed without affecting the pre-existing stereocenter on the cyclopropane ring, yielding the enantiopure target compound.

Optimization of Reaction Parameters and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of this compound via reductive amination, several parameters can be adjusted. Research on similar reductive aminations provides a template for optimization. researchgate.netpsu.edu

Key parameters for optimization include:

Stoichiometry of Reactants: The ratio of the aldehyde (3-propoxybenzaldehyde), the amine (cyclopropanamine), and the reducing agent is critical. Using a slight excess of the amine can help drive the initial imine formation. psu.edu The amount of reducing agent must be sufficient for complete conversion but not so excessive as to cause side reactions or unnecessary waste. acsgcipr.org

Solvent: The choice of solvent can influence reaction rate and solubility of reactants and intermediates. Dichloroethane (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727) are common solvents for reductive aminations. stackexchange.com

Temperature: Reductive aminations are often run at room temperature, but gentle heating or cooling may be required depending on the reactivity of the specific substrates and reagents. psu.edu

Catalyst Loading and Type: In cases of catalytic hydrogenation, the type of catalyst (e.g., Pd, Pt, Ni) and its loading percentage are key variables. researchgate.net For chemical reductions, the choice of hydride source (e.g., NaBH(OAc)3 vs. NaBH4) is a primary consideration. masterorganicchemistry.com

pH/Additives: The formation of the imine intermediate is often pH-sensitive. The addition of a mild acid, like acetic acid, can catalyze imine formation, but excess acidity can protonate the starting amine, rendering it non-nucleophilic. stackexchange.com

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ontosight.ai Reductive amination is often considered a green method for amine synthesis, as it can be performed as a one-pot reaction, which minimizes waste by avoiding the need to isolate and purify intermediates. wikipedia.org

Several green chemistry principles can be specifically applied to the synthesis of this compound:

Atom Economy: Catalytic reductive amination using H2 gas as the reductant is highly atom-economical, as the only byproduct is water. acsgcipr.orgrsc.org This contrasts with stoichiometric hydride reagents like NaBH(OAc)3, which generate significant salt byproducts.

Use of Safer Solvents and Reagents: Efforts are ongoing to replace hazardous solvents like chlorinated hydrocarbons (e.g., DCE) with greener alternatives. Similarly, replacing toxic reagents like sodium cyanoborohydride with less hazardous options like sodium borohydride (B1222165) or catalytic systems is a key green objective. acsgcipr.org Mechanochemical methods, which use milling instead of bulk solvents, represent an emerging green alternative. chemrxiv.org

Catalysis: The use of catalysts is a fundamental principle of green chemistry. Catalytic hydrogenation (H2/Pd) is a prime example. wikipedia.orgacsgcipr.org Biocatalysis, using enzymes like reductive aminases, offers a highly selective and environmentally benign alternative that operates under mild aqueous conditions. nih.govacs.org

Renewable Feedstocks: While not directly applicable to the core synthesis from 3-propoxybenzaldehyde, a broader green approach would consider synthesizing the starting materials from renewable resources, such as biomass-derived platform chemicals. rsc.org

By carefully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound can be designed to be more efficient, safer, and environmentally sustainable. acs.org

Chemical Reactivity and Functional Group Transformations of N 3 Propoxybenzyl Cyclopropanamine

Reactions of the Cyclopropanamine Nitrogen Atom

The nitrogen atom in N-(3-propoxybenzyl)cyclopropanamine is part of a secondary amine, which is characterized by its nucleophilicity and basicity due to the lone pair of electrons. masterorganicchemistry.com This allows for a variety of chemical transformations at the nitrogen center.

Alkylation and Acylation Reactions of this compound

The secondary amine functionality of this compound is readily susceptible to alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. As a secondary amine, it can be converted into a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups. For instance, the use of picolinamide (B142947) as a directing group in rhodium-catalyzed C-H alkylation has been reported for benzylamines, suggesting advanced methods for functionalization. nih.gov However, simpler alkylations with alkyl halides are also feasible.

Acylation: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base, such as pyridine, yields the corresponding N-substituted amide. youtube.comyoutube.com This reaction is typically robust and high-yielding. The resulting amides are neutral compounds, a feature that can be useful in synthetic strategies. youtube.com The reaction of secondary amines with acylating agents like acetic anhydride (B1165640) is a standard method for producing N,N-disubstituted amides. youtube.com

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-substituted Amide | Base (e.g., Pyridine or Triethylamine), Solvent (e.g., CH₂Cl₂) |

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-substituted Amide | Base (e.g., Pyridine) or neat |

Amide and Sulfonamide Derivatization Strategies

Building upon acylation, the synthesis of amides and sulfonamides represents a key derivatization strategy for this compound.

Amide Synthesis: As mentioned, amides are readily formed. The introduction of different acyl groups can significantly alter the chemical and physical properties of the parent molecule. For example, a series of amide derivatives containing a cyclopropane (B1198618) ring have been synthesized and evaluated for biological activity, highlighting the importance of this functional group transformation. nih.gov The synthesis often involves the reaction of the amine with a carboxylic acid activated with a coupling agent or with a more reactive acyl chloride. nih.gov

Sulfonamide Synthesis: The reaction of this compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride) in the presence of a base affords sulfonamides. cbijournal.com This reaction is a common method for the preparation of sulfonamides from primary and secondary amines. cbijournal.comorganic-chemistry.org Solid-phase synthesis techniques have also been employed to create libraries of benzylamine-derived sulfonamides. nih.gov The resulting sulfonamides are important functional groups in medicinal chemistry.

| Derivative | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amide | Acyl Chloride | Benzoyl chloride | N-benzoyl-N-(3-propoxybenzyl)cyclopropanamine |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(p-tolylsulfonyl)-N-(3-propoxybenzyl)cyclopropanamine |

Nucleophilic Reactivity of the Amine Functionality

The nitrogen lone pair in this compound makes it a competent nucleophile. The nucleophilicity of amines generally follows the order: secondary > primary > ammonia (B1221849). masterorganicchemistry.com Therefore, this compound is expected to be a stronger nucleophile than its primary amine counterparts.

Its nucleophilic character allows it to attack a variety of electrophilic centers. Besides alkyl and acyl halides, these can include epoxides, Michael acceptors, and other electron-deficient species. The reactivity can, however, be influenced by steric hindrance from the bulky benzyl (B1604629) and cyclopropyl (B3062369) groups attached to the nitrogen. masterorganicchemistry.com The cyclopropyl group itself can influence reactivity; for instance, N-cyclopropyl amides can exhibit unique conformational behaviors. nih.gov In some enzymatic oxidations, the N-cyclopropyl group can undergo ring fragmentation after an initial single electron transfer from the nitrogen. nih.gov

Chemical Transformations of the Benzyl Moiety in this compound

The benzyl portion of the molecule, specifically the substituted benzene (B151609) ring and the propoxy chain, offers further opportunities for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the propoxy group and the N-cyclopropyl-N-benzylaminomethyl group. wikipedia.org

Propoxy Group (-OCH₂CH₂CH₃): This is a strongly activating, ortho-, para-directing group. wikipedia.orgorganicchemistrytutor.com The oxygen atom donates electron density to the ring via resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). libretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. youtube.com

N-cyclopropyl-N-benzylaminomethyl Group (-CH₂-N(cyclopropyl)CH₂Ph): This alkylamino group is also activating and ortho-, para-directing. savemyexams.comcognitoedu.org

With both groups being ortho-, para-directors, the position of substitution will be determined by their combined influence. The propoxy group is at position 3. The available positions for substitution are 2, 4, 5, and 6. The directing effects are summarized below:

Propoxy group at C3 directs to: C2, C4, C6 (C2 and C6 are ortho, C4 is para)

Alkylaminomethyl group at C1 directs to: C2, C4, C6 (C2 and C6 are ortho, C4 is para)

Both groups strongly activate the same positions (2, 4, and 6). The outcome will likely be a mixture of products, with the precise ratio influenced by steric hindrance. The position ortho to the propoxy group and meta to the benzylamine (B48309) substituent (position 2) and the position para to the propoxy group (position 4) are likely major sites of substitution.

Common EAS reactions include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: (e.g., Br₂/FeBr₃) to introduce a halogen (-Br, -Cl). libretexts.org

Friedel-Crafts Alkylation/Acylation: (e.g., R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups.

| Reaction | Reagents | Electrophile | Potential Product Positions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2, 4, 6 |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2, 4, 6 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2, 4, 6 |

Functionalization of the Propoxy Chain

The propoxy group, an ether linkage, is generally stable but can be modified under specific conditions. libretexts.org

Ether Cleavage: Aryl alkyl ethers can be cleaved using strong acids such as HBr or HI. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with HBr would likely cleave the oxygen-propyl bond to yield 3-((cyclopropylamino)methyl)phenol and propyl bromide. The aryl-oxygen bond is much stronger and less prone to cleavage. This reaction typically proceeds via an Sₙ2 mechanism at the less hindered alkyl carbon. libretexts.orgyoutube.com

Benzylic Halogenation: While not directly on the propoxy chain, the benzylic hydrogens of the propoxy group (the -O-CH₂- group) are susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This would introduce a halogen at the carbon adjacent to the ether oxygen, providing a handle for further functionalization.

Ring-Opening Reactions of the Cyclopropane System in this compound

The cyclopropane ring in this compound is a strained three-membered ring that is susceptible to a variety of ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a 1,3-difunctionalized propane (B168953) scaffold. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the attacking reagent and the reaction conditions.

Under acidic conditions, the nitrogen atom of the cyclopropylamine (B47189) moiety can be protonated, which can facilitate ring opening. The presence of the benzyl group may also play a role in stabilizing intermediates. Electrophilic attack on the cyclopropane ring is a common strategy to induce ring opening. For instance, treatment with electrophiles such as halogens (e.g., Br₂, I₂) or strong acids can lead to the cleavage of a carbon-carbon bond in the cyclopropane ring. The likely outcome is the formation of a 1,3-disubstituted propyl amine derivative.

The reaction with electrophiles can proceed through a corner-protonated or edge-protonated cyclopropane intermediate, leading to the formation of a carbocation. This carbocation is then trapped by a nucleophile present in the reaction medium. The substitution pattern on the resulting open-chain product is dictated by the relative stability of the possible carbocationic intermediates.

Furthermore, donor-acceptor cyclopropanes are known to undergo ring-opening reactions with a variety of nucleophiles. nih.gov While this compound itself is not a classic donor-acceptor cyclopropane, derivatization of the amine, for example, by acylation, could render the cyclopropane ring more electrophilic and prone to nucleophilic attack.

The following table illustrates potential ring-opening reactions of this compound with various electrophiles, based on known reactivity of similar cyclopropylamine systems.

| Electrophile (E+) | Nucleophile (Nu-) | Probable Product Structure |

| H⁺ | Cl⁻ | 3-Chloro-1-(3-propoxybenzylamino)propane |

| Br₂ | Br⁻ | 1,3-Dibromo-1-(3-propoxybenzylamino)propane derivative |

| I₂ | I⁻ | 1,3-Diiodo-1-(3-propoxybenzylamino)propane derivative |

| Hg(OAc)₂ / H₂O | AcO⁻ | 3-Acetoxy-1-mercuri-1-(3-propoxybenzylamino)propane derivative |

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the public domain, the mechanisms of its key reactions can be inferred from studies on analogous cyclopropylamine systems.

The ring-opening of cyclopropylamines under acidic or electrophilic conditions is believed to proceed through several potential mechanistic pathways. One common mechanism involves the formation of a carbocationic intermediate. nih.gov In the case of this compound, protonation or electrophilic attack would likely occur at the C-1 carbon of the cyclopropane ring, leading to the formation of a secondary carbocation at C-2. This carbocation would then be susceptible to nucleophilic attack. The stability of this carbocation would be a key factor in determining the reaction rate and the regioselectivity of the product.

Another plausible mechanism, particularly in the presence of transition metals, could involve oxidative addition. In such a scenario, the metal catalyst would insert into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate could then undergo reductive elimination or further reaction to yield the final product.

For functional group transformations of the secondary amine, such as N-alkylation or N-acylation, the mechanisms are well-established. N-alkylation would proceed via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. Similarly, N-acylation would follow a nucleophilic acyl substitution pathway, where the amine attacks the carbonyl carbon of an acyl halide or anhydride.

This compound as a Synthetic Intermediate and Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a reactive cyclopropylamine moiety and an aromatic ring with a propoxy substituent, makes it a valuable building block in organic synthesis. Its utility stems from the ability to selectively manipulate these functional groups to construct more complex molecular architectures.

The secondary amine provides a handle for the introduction of various substituents. For example, it can be acylated to form amides, which are important functional groups in many biologically active molecules. It can also be reductively aminated or undergo N-arylation to introduce further diversity.

The cyclopropane ring, as discussed, can be opened to generate 1,3-difunctionalized propane derivatives. This strategy provides access to a range of linear structures that can be further elaborated. For instance, the ring-opened products could serve as precursors to γ-amino acids or 1,3-amino alcohols, which are important chiral building blocks in medicinal chemistry.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the propoxy group and the N-substituted benzyl group will direct the position of substitution. This allows for the introduction of additional functional groups on the aromatic core, further expanding the synthetic possibilities.

The table below outlines some potential synthetic transformations of this compound and the resulting classes of compounds.

| Reaction Type | Reagent(s) | Resulting Compound Class |

| N-Acylation | Acetyl chloride | N-acetyl-N-(3-propoxybenzyl)cyclopropanamine |

| N-Alkylation | Methyl iodide | N-methyl-N-(3-propoxybenzyl)cyclopropanamine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-N-(3-propoxybenzyl)cyclopropanamine |

| Ring-opening/Halogenation | N-Bromosuccinimide | 1,3-Dihalogenated propylamine (B44156) derivative |

| Ring-opening/Hydrolysis | H₃O⁺ | γ-Amino alcohol derivative |

Theoretical and Computational Investigations of N 3 Propoxybenzyl Cyclopropanamine

Quantum Chemical Characterization of N-(3-propoxybenzyl)cyclopropanamine Molecular Structure and Conformation

Quantum chemical calculations offer a powerful lens through which to examine the molecular structure and conformational landscape of this compound. These computational methods provide insights into the molecule's three-dimensional arrangement and the electronic properties that govern its behavior.

Conformational Analysis and Energy Minima of this compound

Interactive Data Table: Hypothetical Energy Minima of this compound Conformers

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.00 |

| B | 180° | 180° | 1.25 |

| C | -60° | 60° | 2.50 |

Note: This table is a hypothetical representation to illustrate the type of data generated from conformational analysis. Actual values would require specific computational studies.

Electronic Structure and Frontier Molecular Orbitals of this compound

The electronic structure of this compound can be elucidated using quantum chemical calculations. These calculations provide information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For related compounds, electronic effects of substituents have been shown to be highly correlated with their reactivity mdpi.com.

Molecular Dynamics Simulations of this compound Systems (e.g., in various solvent environments)

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior over time, for instance, in different solvent environments like water or ethanol. These simulations model the movements of atoms and molecules, offering insights into how the compound interacts with its surroundings nih.govmdpi.com. By simulating the system under various conditions, researchers can study processes such as solvation, conformational changes, and potential interactions with biological macromolecules nih.gov. For example, MD simulations can reveal how the propoxy and cyclopropyl (B3062369) groups orient themselves in polar versus nonpolar solvents, which can be crucial for understanding its behavior in different environments mdpi.comnih.gov.

Prediction of this compound Reactivity and Reaction Pathways via Computational Methods

Computational methods, particularly those based on quantum chemistry, are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways mdpi.comnih.gov. By calculating parameters such as activation energies and reaction enthalpies, these methods can identify the most likely sites for chemical reactions nih.govfrontiersin.orgresearchgate.net. For instance, the nitrogen atom of the cyclopropanamine group is a potential nucleophilic site, while the aromatic ring can undergo electrophilic substitution. Computational studies can model the transition states of various reactions, providing a detailed understanding of the reaction mechanisms at a molecular level mdpi.comfrontiersin.orgresearchgate.net. This predictive power is invaluable for designing new synthetic routes and understanding the metabolic fate of the compound.

Computational Design and In Silico Screening of this compound Derivatives

Computational approaches play a pivotal role in the rational design and virtual screening of derivatives of this compound. By making systematic modifications to the parent structure, such as altering the length of the alkoxy chain or substituting the phenyl ring, researchers can create a virtual library of new compounds. These derivatives can then be screened in silico for desired properties, such as improved binding affinity to a biological target or enhanced reactivity chemrxiv.org. Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural features with activity, guiding the design of more potent or selective compounds nih.gov. This computational pre-screening significantly accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing chemrxiv.org.

Q & A

Q. What are the standard synthetic routes for N-(3-propoxybenzyl)cyclopropanamine, and what analytical methods validate its purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-propoxybenzyl chloride with cyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purity validation employs GC-FID (to confirm retention time alignment with standards) and ¹H/¹³C NMR (to verify structural integrity via characteristic shifts, such as cyclopropane protons at δ 0.5–1.5 ppm and benzyl protons at δ 4.0–4.5 ppm) .

Q. How is the structural conformation of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D conformation. Computational methods (e.g., DFT) complement experimental data by optimizing geometry and predicting electronic properties. For example, cyclopropane ring strain (~27 kcal/mol) and benzyl group orientation can be quantified .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Enzyme inhibition assays (e.g., LSD1 demethylase activity via fluorometric detection) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines) are common. Structural analogs, such as N-(3-bromobenzyl)cyclopropanamine, show IC₅₀ values in the low micromolar range, suggesting potential therapeutic relevance .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

Continuous flow systems (CFS) enhance reaction efficiency by improving heat/mass transfer and reducing byproducts like over-alkylated amines. For example, Pd-catalyzed coupling in CFS achieves >90% yield with residence times <30 minutes. Solvent selection (e.g., dioxane vs. THF) also impacts cyclopropane stability .

Q. How do conflicting bioactivity results between in vitro and in vivo models arise, and how are they resolved?

Discrepancies may stem from poor pharmacokinetics (e.g., rapid hepatic clearance) or metabolite interference. Strategies include:

- Metabolic profiling : LC-MS/MS identifies active/inactive metabolites.

- Prodrug design : Masking the cyclopropane amine with acetyl groups improves bioavailability .

Q. What advanced techniques characterize its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to receptors like G-protein-coupled receptors (GPCRs).

- Cryo-EM : Resolves binding modes in macromolecular complexes (e.g., enzyme-inhibitor interactions) .

Q. How is its stability under varying conditions (pH, temperature) systematically evaluated?

Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-UV monitor decomposition products. Cyclopropane rings are prone to ring-opening at acidic pH (<3), requiring buffered formulations for long-term storage .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.